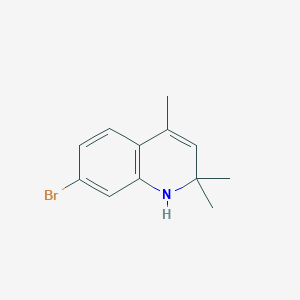

7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Vue d'ensemble

Description

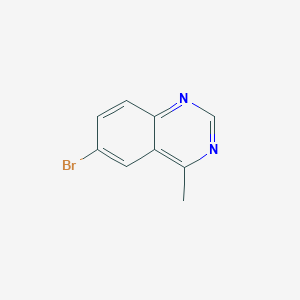

7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is a chemical compound with the molecular formula C12H14BrN . It has an average mass of 252.150 Da and a monoisotopic mass of 251.030960 Da .

Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) derivatives, such as 7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline, can be challenging due to the use of harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . A method involving the heterogeneous catalytic condensation of aniline with acetone has been employed to synthesize TMQ . Efficient materials such as Zn 2+, Sn 2+, and Cu 2+ -exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 were synthesized by a microwave-assisted hydrothermal method .Molecular Structure Analysis

The molecular structure of 7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound is brominated at the 7th position and has three methyl groups attached at the 2nd and 4th positions .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline include a predicted boiling point of 305.0±42.0 °C and a predicted density of 1.272±0.06 g/cm3 . The compound also has a predicted pKa value of 3.21±0.70 .Applications De Recherche Scientifique

Pharmacological Significance

TMQ and its derivatives, including 7-Bromo-TMQ, have been identified to display a wide array of antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties . These compounds are also recognized as lipid peroxidation inhibitors and have roles as progesterone agonists and antagonists .

Industrial Antioxidant in Rubber Technologies

One of the primary industrial applications of TMQ is as an effective antioxidant in rubber technologies . It helps in preventing the oxidation of rubber, thereby extending the life and durability of rubber products .

Preservation of Animal Nutriments and Vegetable Oils

TMQ derivatives are employed in preserving animal nutriments and vegetable oils. The antioxidant properties of these compounds help in maintaining the quality and extending the shelf life of these products .

Synthesis Challenges and Catalysis

The scalable synthesis of TMQ has been cumbersome due to harmful solvents, drastic reaction conditions, and high recovery costs of homogeneous catalysts. Research has focused on heterogeneous catalytic condensation and the use of metal-modified catalysts to improve the synthesis process .

Environmental Impact and Eco-Friendliness

Recent studies have screened TMQ derivatives as potential eco-friendly alternatives for tire antioxidants. This involves assessing the developmental toxicity risk of designed hydroxyl derivatives of TMQ, which could lead to more sustainable production methods .

Propriétés

IUPAC Name |

7-bromo-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTQOWZVJHKYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=CC(=C2)Br)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline | |

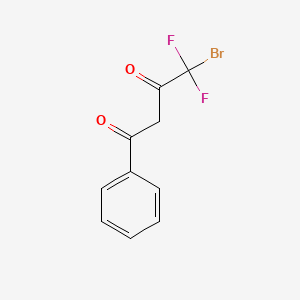

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

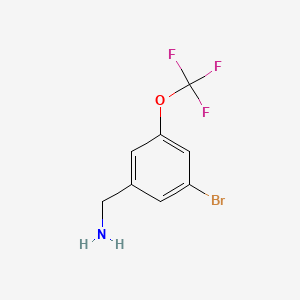

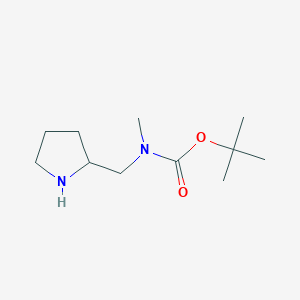

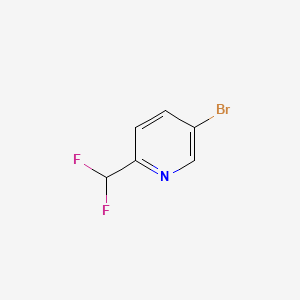

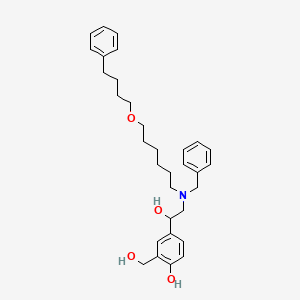

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylbenzo[d]thiazol-6-ol](/img/structure/B1524589.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1524591.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1524592.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1524593.png)

![3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B1524595.png)